Benzene, ethyl[(trimethoxysilyl)ethyl]-
Description
Properties
Molecular Formula |
C13H22O3Si |
|---|---|
Molecular Weight |
254.40 g/mol |
IUPAC Name |
2-(2-ethylphenyl)ethyl-trimethoxysilane |
InChI |
InChI=1S/C13H22O3Si/c1-5-12-8-6-7-9-13(12)10-11-17(14-2,15-3)16-4/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
CVDFJRQTUJMVOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CC[Si](OC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, ethyl[(trimethoxysilyl)ethyl]- typically involves the reaction of ethylbenzene with trimethoxysilane under specific conditions. One common method involves the use of a catalyst such as platinum or palladium to facilitate the reaction. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of Benzene, ethyl[(trimethoxysilyl)ethyl]- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors also improves the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, ethyl[(trimethoxysilyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols and other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the trimethoxysilyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions
Major Products Formed
Oxidation: Silanols and other oxidized derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted benzene derivatives depending on the reagents used
Scientific Research Applications
Benzene, ethyl[(trimethoxysilyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of Benzene, ethyl[(trimethoxysilyl)ethyl]- involves its interaction with molecular targets through its trimethoxysilyl group. This group can undergo hydrolysis to form silanols, which can then react with other molecules to form stable bonds. The benzene ring can participate in electrophilic and nucleophilic substitution reactions, allowing the compound to modify various substrates .
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name : Benzene, ethyl[(trimethoxysilyl)ethyl]-
- CAS Number : 259818-29-6 (from )
- Molecular Formula : C₁₃H₂₂O₃Si
- Structure: A benzene ring substituted with an ethyl group that is further bonded to a trimethoxysilyl (-Si(OCH₃)₃) moiety via another ethyl chain.
Key Properties: This hybrid organosilane compound combines aromatic and silicon-based reactivity. The trimethoxysilyl group enables hydrolysis and condensation reactions, making it valuable in sol-gel processes, adhesives, and surface modification . Its structure bridges organic and inorganic chemistry, enhancing compatibility with polymers and silica matrices.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Features |
|---|---|---|---|---|
| Benzene, ethyl[(trimethoxysilyl)ethyl]- | 259818-29-6 | C₁₃H₂₂O₃Si | Benzene, ethyl, trimethoxysilyl | Single silyl-ethyl substitution |
| Benzene, bis[(trimethoxysilyl)ethyl]- | 266317-71-9 | C₁₆H₃₀O₆Si₂ | Benzene, two ethyl-trimethoxysilyl | Two silyl groups for crosslinking |
| Benzene,1-ethenyl-4-[1-(trimethoxysilyl)ethyl]- | 134000-44-5 | C₁₃H₂₀O₃Si | Benzene, vinyl, trimethoxysilyl | Vinyl group for polymerization |
| Ethylbenzene | 100-41-4 | C₈H₁₀ | Benzene, ethyl | Simple aromatic hydrocarbon |
Key Observations :
- Benzene, bis[(trimethoxysilyl)ethyl]- (CAS 266317-71-9) has two silyl groups, enabling higher crosslinking density in materials compared to the single-silyl target compound .
- Benzene,1-ethenyl-4-[1-(trimethoxysilyl)ethyl]- (CAS 134000-44-5) incorporates a vinyl group, allowing radical polymerization, unlike the non-polymerizable ethyl group in the target compound .
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